7-Keto-8-aminopelargonic acid is a small organic compound classified as a medium-chain fatty acid, specifically involved in the biosynthesis of biotin. It is recognized for its role in the metabolic pathway that leads to the production of essential nutrients in various organisms, particularly bacteria. The compound has the chemical formula and a molecular weight of approximately 187.2362 g/mol. Notably, it is not currently approved for any therapeutic use and remains primarily of interest in experimental contexts .
7-Keto-8-aminopelargonic acid is synthesized in organisms such as Escherichia coli and Mycobacterium smegmatis, where it serves as an intermediate in the biotin biosynthesis pathway. This pathway is crucial for the survival of these microorganisms, making 7-keto-8-aminopelargonic acid an important target for antibiotic development. The classification of this compound falls under small molecules, specifically within the group of experimental compounds .
The synthesis of 7-keto-8-aminopelargonic acid typically involves enzymatic pathways within bacteria. The critical enzyme involved is 7-keto-8-aminopelargonic acid synthase, also known as BioF, which catalyzes its formation from simpler precursors. The reaction requires substrates such as acyl-CoA derivatives and involves several steps that include condensation and reduction processes.
The synthesis can be summarized as follows:
The molecular structure of 7-keto-8-aminopelargonic acid features a carbon chain with a ketone group at the 7th position and an amino group at the 8th position.
Key structural data includes:
7-Keto-8-aminopelargonic acid participates in several biochemical reactions, primarily involving transamination to form 7,8-diaminopelargonic acid. This reaction is catalyzed by 7,8-diaminopelargonic acid aminotransferase, which requires S-adenosyl-L-methionine as an amino donor.
The transamination reaction can be summarized as follows:
The mechanism by which 7-keto-8-aminopelargonic acid functions in bacterial metabolism involves its conversion into other metabolites essential for biotin synthesis. The action begins with its incorporation into enzymatic pathways that lead to biotin production.
Research indicates that inhibiting enzymes involved in this pathway can lead to bacterial growth suppression, highlighting its potential as a target for antibiotic development .
7-Keto-8-aminopelargonic acid has significant scientific applications, particularly in microbiology and pharmacology:
7-Keto-8-aminopelargonic acid (KAPA) serves as the first dedicated intermediate in the biotin (vitamin B7/H) biosynthetic pathway, conserved across bacteria, plants, and fungi. This eight-carbon α-keto acid is synthesized from pimeloyl-coenzyme A and L-alanine in a decarboxylative condensation reaction catalyzed by KAPA synthase (BioF), a pyridoxal 5'-phosphate (PLP)-dependent enzyme. KAPA’s subsequent amination yields 7,8-diaminopelargonic acid (DAPA), ultimately leading to the fused heterocyclic ring structure of biotin. Biotin is an essential cofactor for carboxylases involved in central metabolic processes like fatty acid biosynthesis, gluconeogenesis, and amino acid catabolism. Since mammals lack this biosynthesis pathway, the KAPA-dependent route represents a critical target for antimicrobial and herbicide development [3] [5] [6].
In plants (e.g., Arabidopsis thaliana), genetic disruption of KAPA synthase via antisense RNA technology induces severe growth retardation, chlorosis, and lethality at early developmental stages, confirming the enzyme’s indispensability. Similarly, Mycobacterium smegmatis bioF deletion mutants exhibit biotin auxotrophy, highlighting KAPA’s non-redundant role in microbial survival. The pathway architecture varies slightly among organisms: Escherichia coli utilizes the BioC-BioH pathway for pimeloyl-CoA synthesis, whereas plants and mycobacteria employ distinct precursors. Nevertheless, KAPA synthesis remains the universal first committed step [3] [5] [7].
Table 1: KAPA-Dependent Biotin Biosynthesis Across Organisms
| Organism | KAPA Synthase (BioF) Characteristics | Phenotype of BioF Disruption |
|---|---|---|
| Arabidopsis thaliana | 469-amino acid protein (51.3 kDa); PLP-dependent | Lethality; chlorosis; growth arrest |
| Escherichia coli | Utilizes pimeloyl-CoA from BioC-BioH pathway | Biotin auxotrophy |
| Mycobacterium smegmatis | N-terminus (residues 1–37) essential for activity; conserved PLP site | Growth defect without exogenous biotin |
| Bacillus subtilis | Structural homolog (PDB: 3DU4) with conserved KAPA binding | Not reported (essentiality inferred) |
The conversion of KAPA to DAPA is mediated by 7,8-diaminopelargonic acid aminotransferase (BioA), a PLP-dependent enzyme exhibiting exceptional substrate specificity. Unlike typical aminotransferases, BioA exclusively uses S-adenosyl-L-methionine (SAM) as the amino donor rather than glutamate or alanine. Kinetic studies in Escherichia coli reveal stringent binding requirements: KAPA binds with high affinity (Michaelis constant, Km = 1.2 µM), while SAM exhibits weaker binding (Km = 0.20 mM). The enzyme’s catalytic efficiency is low, with a turnover number of only 17 molecules per enzyme molecule per minute [1] [2] [6].
BioA functions as a homodimer, with each monomer binding one PLP molecule covalently linked to an active-site lysine residue. The apoenzyme shows distinct affinities for PLP (Km = 32 µM) and its aminated form, pyridoxamine 5'-phosphate (PMP; Km = 21 µM). Structural analyses of Bacillus subtilis BioA (PDB: 3DU4) confirm KAPA binds near the PLP cofactor within a hydrophobic pocket, positioning its keto group for nucleophilic attack by the aminated PMP intermediate. Mutagenesis studies identify conserved residues (e.g., His129, Lys235, His200 in M. smegmatis) as essential for PLP coordination and catalytic activity [3] [8].
Initial velocity studies of BioA demonstrate a "parallel line" pattern in double-reciprocal (Lineweaver-Burk) plots, characteristic of a ping-pong kinetic mechanism. In this mechanism, SAM first donates its amino group to the PLP cofactor, generating PMP and S-adenosyl-5'-methylthioadenosine (decarboxylated SAM). The enzyme then releases the latter product before binding KAPA, which accepts the amino group from PMP to form DAPA and regenerate PLP. This two-step process avoids a ternary complex (enzyme-SAM-KAPA) [1] [2].
Notably, KAPA exhibits potent substrate inhibition at concentrations exceeding ~5 µM. This inhibition is competitive with SAM (Ki = 8.5 µM), indicating KAPA can bind non-productively to the aminoacylated (PLP) form of the enzyme instead of the PMP form required for transamination. This aberrant binding blocks SAM access, reducing catalytic efficiency. Such inhibition is physiologically relevant, as intracellular KAPA fluctuations may directly regulate flux through the biotin pathway [1] [2] [6].
Table 2: Kinetic Parameters of 7,8-Diaminopelargonic Acid Aminotransferase (BioA) from Escherichia coli
| Parameter | S-Adenosyl-L-Methionine (SAM) | 7-Keto-8-aminopelargonic acid (KAPA) |
|---|---|---|
| Michaelis Constant (Km) | 0.20 mM | 1.2 µM |
| Maximum Velocity (Vmax) | 0.16 µmol·mg−1·min−1 | Same as SAM |
| Turnover Number (kcat) | 17 min−1 | Same as SAM |
| Inhibition Constant (Ki) for KAPA | Competitive inhibition: 8.5 µM | Noncompetitive inhibition not observed |
Although S-adenosyl-L-methionine (SAM) is primarily a substrate for BioA, it also indirectly influences KAPA synthase (BioF) activity through transcriptional regulation. In Mycobacterium species, the TetR-family regulator BioQ represses the bio operon (including bioF) by binding to palindromic operator sequences (5′-TGAACnnnGTTCA-3′). BioQ senses an unknown ligand (potentially SAM or a biotin pathway intermediate), derepressing transcription when biotin demand increases. Three operator sites exist within the M. smegmatis bio locus, creating a complex feedback network responsive to cellular metabolites [4] [7].
Structurally, BioQ homodimers utilize N-terminal helix-turn-helix domains to bind operator DNA. SAM may act as a coregulator by altering BioQ’s conformation, though direct evidence is pending. Furthermore, in vitro studies suggest SAM stabilizes BioF in some bacteria, though its sulfonium ion is critical only for BioA’s transamination activity—not for binding. This specificity arises because SAM’s positive charge polarizes the carbonyl group of KAPA during the BioA-catalyzed reaction, facilitating nucleophilic attack by PMP. Consequently, SAM analogs lacking the sulfonium ion (e.g., S-adenosyl-L-homocysteine) bind BioA but cannot support catalysis [1] [4] [7].
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